

Physicochemical Characteristics of Levetiracetam Impurity B: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Levetiracetam Impurity B*

Cat. No.: *B14757004*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of **Levetiracetam Impurity B**, a known process-related impurity of the broad-spectrum antiepileptic drug, Levetiracetam. Understanding the properties of this impurity is critical for the development of robust analytical methods, effective control strategies in drug manufacturing, and ensuring the overall quality, safety, and efficacy of the final drug product.

Core Physicochemical Data

Levetiracetam Impurity B, also known by its pharmacopoeial synonyms Levetiracetam Crotonamide or Dehydro Levetiracetam, is a key impurity that requires careful monitoring during the synthesis and formulation of Levetiracetam.^{[1][2]} Its formation is often associated with the manufacturing process of the active pharmaceutical ingredient (API). A summary of its key physicochemical properties is presented below.

Property	Value	Reference(s)
IUPAC Name	(2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide	[1] [2] [3]
Synonyms	Levetiracetam Crotonamide, Dehydro Levetiracetam, Levetiracetam EP Impurity B	[1] [2] [4]
CAS Number	358629-47-7	[3] [4] [5]
Chemical Structure	(See Chemical Structure Diagram Below)	
Molecular Formula	C ₈ H ₁₂ N ₂ O ₂	[3] [4] [5]
Molecular Weight	168.19 g/mol	[3] [4] [5]
Appearance	Off-white to Beige Solid	[3] [6]
Solubility	Soluble in Methanol and DMSO; Slightly soluble in Chloroform.	[6] [7]
Predicted Boiling Point	443.0 ± 28.0 °C	[7]
Predicted Density	1.222 ± 0.06 g/cm ³	[7]
Predicted pKa	16.35 ± 0.50	[7]
Storage	2-8 °C, under an inert atmosphere, protected from light.	[6] [7]

Chemical Structure and Identification

The chemical structure of **Levetiracetam Impurity B** is fundamental to understanding its properties and for its unambiguous identification.

Caption: Chemical structure of **Levetiracetam Impurity B**.

Experimental Protocols for Characterization

The identification and quantification of **Levetiracetam Impurity B** are typically achieved using chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC). Below is a representative experimental protocol for the analysis of this impurity in a drug substance or product.

Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This method is designed to separate Levetiracetam from its impurities, including Impurity B, and can be used for routine quality control and stability studies.[\[8\]](#)

1. Instrumentation and Materials:

- High-Performance Liquid Chromatograph (HPLC) system with a UV detector.
- Analytical balance.
- pH meter.
- Ultrasonic bath.
- Volumetric flasks and pipettes.
- HPLC grade acetonitrile, water, potassium phosphate monobasic, and potassium hydroxide.
- Levetiracetam and **Levetiracetam Impurity B** reference standards.

2. Chromatographic Conditions:

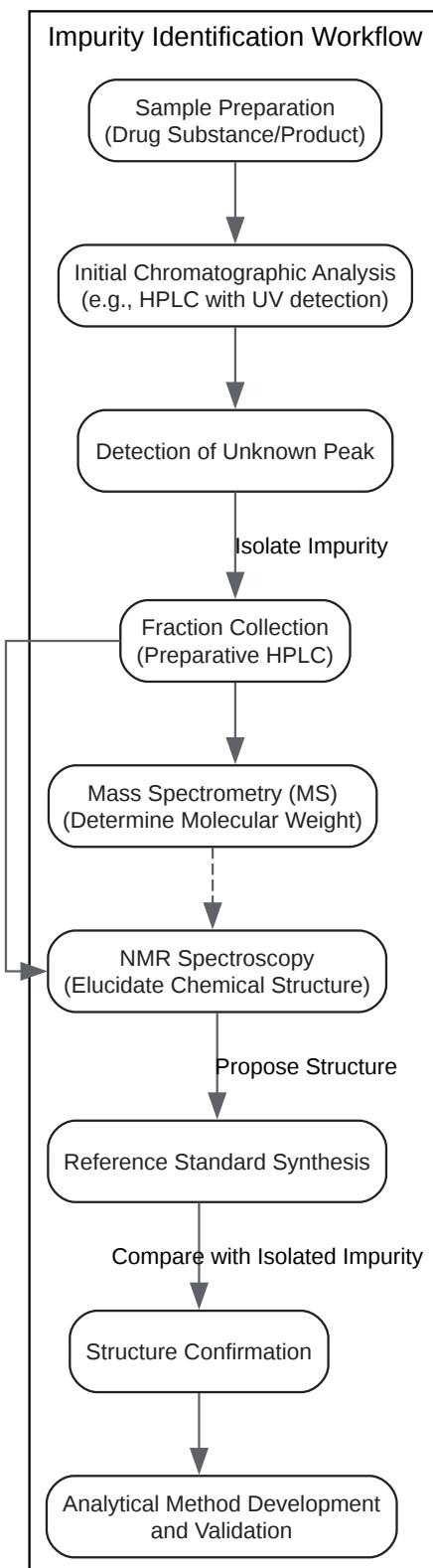
- Column: Inertsil ODS-3V, 150 x 4.6 mm, 3 μ m particle size (or equivalent).[\[8\]](#)
- Mobile Phase A: A mixture of pH 5.5 phosphate buffer and acetonitrile (950:50 v/v).[\[8\]](#)
- Mobile Phase B: A mixture of acetonitrile and water (90:10 v/v).[\[8\]](#)
- Gradient Program: A suitable gradient program should be developed to ensure adequate separation of all impurities.

- Flow Rate: 1.0 mL/min.[8]
- Column Temperature: 40°C.[8]
- Detection Wavelength: 205 nm.[8]
- Injection Volume: 10 µL.[8]

3. Preparation of Solutions:

- Buffer Preparation: Dissolve an appropriate amount of monobasic potassium phosphate in water to achieve the desired concentration. Adjust the pH to 5.5 with a 2% aqueous potassium hydroxide solution.[8][9]
- Diluent: A mixture of Mobile Phase A and Mobile Phase B in a suitable ratio.
- Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of **Levetiracetam Impurity B** reference standard in the diluent to obtain a known concentration.
- Sample Solution Preparation: Accurately weigh and dissolve the Levetiracetam drug substance or a powdered sample of the drug product in the diluent to achieve a target concentration of Levetiracetam.

4. Analytical Procedure:


- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the diluent (as a blank) to ensure no interfering peaks are present.
- Inject the standard solution to determine the retention time and response of **Levetiracetam Impurity B**.
- Inject the sample solution.
- Identify the peak corresponding to **Levetiracetam Impurity B** in the sample chromatogram by comparing its retention time with that of the standard.

- Quantify the amount of Impurity B in the sample using the peak area and the response factor relative to the main component or by using an external standard method.

5. Method Validation: The analytical method should be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[\[8\]](#)

Workflow for Impurity Identification and Characterization

The process of identifying and characterizing an unknown impurity in a pharmaceutical product involves a logical sequence of analytical techniques.

[Click to download full resolution via product page](#)

Caption: General workflow for the identification and characterization of pharmaceutical impurities.

Conclusion

A thorough understanding of the physicochemical characteristics of **Levetiracetam Impurity B** is essential for maintaining the quality and safety of Levetiracetam drug products. The data and protocols presented in this guide provide a foundational resource for researchers and professionals involved in the development, manufacturing, and quality control of this important antiepileptic medication. The implementation of robust analytical methods is paramount for the effective monitoring and control of this and other process-related impurities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. veeprho.com [veeprho.com]
- 2. Levetiracetam EP Impurity B | 358629-47-7 | SynZeal [synzeal.com]
- 3. bocsci.com [bocsci.com]
- 4. vivanls.com [vivanls.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. allmpus.com [allmpus.com]
- 7. Levetiracetam IMpurity B CAS#: 358629-47-7 [m.chemicalbook.com]
- 8. jpionline.org [jpionline.org]
- 9. drugfuture.com [drugfuture.com]
- To cite this document: BenchChem. [Physicochemical Characteristics of Levetiracetam Impurity B: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14757004#physicochemical-characteristics-of-levetiracetam-impurity-b>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com